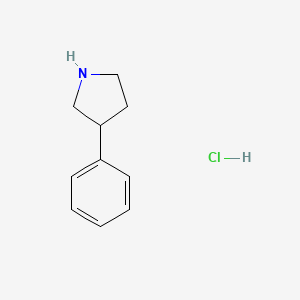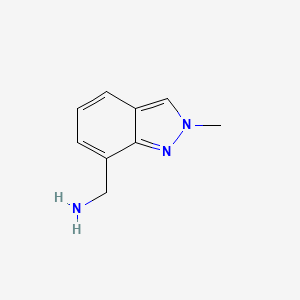
5-メチル-4-(4-(トリフルオロメチル)フェニル)チアゾール-2-アミン
概要
説明
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, also known as MTT, is a synthetic compound with a variety of applications in scientific research. It has been used in a wide range of biochemical and physiological studies, and is particularly useful for its ability to detect metabolic activity in cells. MTT is widely used in cell culture studies, as it is a reliable and accurate indicator of cell viability.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
実験室実験の利点と制限
One of the main advantages of using 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in lab experiments is that it is a reliable and accurate indicator of cell viability. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments. Additionally, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is non-toxic and non-carcinogenic, making it safe to use in experiments. However, one of the main limitations of using 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is that it is not very sensitive, meaning that it may not detect small changes in cell viability. Additionally, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is not very specific, meaning that it may detect changes in cell viability that are not related to the compound being tested.
将来の方向性
There are a number of potential future directions for research involving 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. One possible direction is to develop more sensitive and specific methods for detecting cell viability. Additionally, research could be conducted to explore the potential applications of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in other areas, such as drug development and environmental toxicology. Finally, research could also be conducted to explore the potential uses of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in other areas, such as medical diagnostics and imaging.
科学的研究の応用
製薬試験
この化合物は、高品質な参照標準として製薬試験で使用されています 。その正確な化学構造により、創薬および品質管理プロセスにおける分析方法の正確な校正と検証が可能になります。
医薬品化学
医薬品化学では、5-メチル-4-(4-(トリフルオロメチル)フェニル)チアゾール-2-アミンは、その潜在的な治療効果について研究されています。新しい化学物質への組み込みにより、有効性と安全性プロファイルを向上させた新規薬物の開発につながる可能性があります。
抗炎症作用
研究によると、この化合物の誘導体は、有意な抗炎症作用を示すことが示されています 。これは、新しい抗炎症剤の合成のための貴重な出発点となります。
鎮痛作用
いくつかの研究では、この化合物の特定の類似体が顕著な鎮痛効果を示すことがわかりました 。これは、鎮痛薬の開発におけるその潜在的な使用を示唆しています。
有機合成
この化合物は、有機合成における汎用性の高い材料として役立ちます。その構造的特徴は、複雑な分子の構築に有利であり、これはさまざまな有機化合物の合成において不可欠です。
神経炎症の調節
この化合物は、中枢炎症の調節に役割を果たし、脳炎症プロセスを制御するために使用できることが示唆されています 。このアプリケーションは、特に神経変性疾患のコンテキストで関連しています。
生化学分析
Biochemical Properties
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine plays a significant role in biochemical reactions, particularly due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can participate in nucleophilic and electrophilic reactions, further influencing biochemical pathways .
Cellular Effects
The effects of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins involved in critical cellular functions . Furthermore, the compound’s impact on cellular metabolism can lead to shifts in metabolic flux, influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target molecule, leading to downstream effects on cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles within the cell . Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic state of the cell, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDKFQSYTBBEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)

![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)


![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)

